3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-(oxolan-2-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXRRRKOMPAEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC(=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole. As experimental data for this specific molecule is not extensively available in public literature, this document serves as both a predictive analysis and a methodological framework for its empirical characterization. We will deconstruct the molecule's structural components to forecast its key drug-like properties. More importantly, this guide provides detailed, field-proven experimental protocols for the precise measurement of its lipophilicity (logP/logD), aqueous solubility, ionization constant (pKa), and thermal stability. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding and practical approach to characterizing novel chemical entities.
Introduction and Structural Rationale
3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a substituted pyrazole of significant interest in synthetic and medicinal chemistry. The molecule's architecture can be dissected into two key pharmacophoric components:
-
3-Iodopyrazole Core: This moiety is a versatile synthetic intermediate. The iodine atom at the 3-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities. Pyrazole rings are privileged structures in drug discovery, known for their roles in a wide range of biologically active compounds.[1][2][3]
-
1-[(Oxolan-2-yl)methyl] Substituent (Tetrahydrofurfuryl group): The N-alkylation with a tetrahydrofurfuryl group is a strategic choice to modulate physicochemical properties. This group can enhance aqueous solubility and introduce a chiral center, potentially influencing binding interactions with biological targets. Its presence can also impact metabolic stability and cell permeability.[4]
Given the scarcity of empirical data, a primary objective for any research program involving this molecule is the thorough determination of its physicochemical profile. These properties are critical as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its suitability as a drug candidate or chemical probe.[5]
In-Silico Physicochemical Profile (Predictive Analysis)
Prior to embarking on laboratory work, computational modeling provides a valuable, resource-efficient forecast of a molecule's properties. These predictions are derived from Quantitative Structure-Property Relationship (QSPR) models, which use the chemical structure to estimate various parameters.[6][7][8] The following table summarizes the predicted physicochemical properties for 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₁IN₂O | Defines the elemental composition. |
| Molecular Weight | 278.09 g/mol | Influences diffusion and permeability; within "drug-like" space. |
| logP (Octanol/Water) | ~1.5 - 2.5 | A measure of lipophilicity; impacts solubility, permeability, and protein binding. |
| Aqueous Solubility (logS) | ~ -2.0 to -3.0 | Predicts solubility in water (mg/mL); critical for formulation and bioavailability. |
| pKa (Most Basic) | ~1.5 - 2.5 | Pyrazole nitrogen is weakly basic; influences ionization state at physiological pH. |
| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 ether O) | Influences solubility and target binding. |
| Topological Polar Surface Area | ~45-55 Ų | Correlates with membrane permeability. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and target binding entropy. |
Causality Insight: The predicted logP value suggests a compound with balanced lipophilicity. The tetrahydrofurfuryl group's ether oxygen acts as a hydrogen bond acceptor, which should confer more favorable solubility compared to a simple alkyl chain, yet the molecule remains predominantly lipophilic. The predicted low pKa indicates the pyrazole ring is very weakly basic and will be overwhelmingly neutral at physiological pH (7.4), meaning its lipophilicity will be best described by logP rather than logD. These predictions must be validated experimentally.
Experimental Protocols for Physicochemical Characterization
The following sections provide self-validating, step-by-step protocols for the empirical determination of the most critical physicochemical properties.
Lipophilicity: Partition Coefficient (logP) Determination by HPLC
Rationale: The n-octanol/water partition coefficient (logP) is the gold standard for measuring lipophilicity. While the traditional shake-flask method (OECD 107) is effective, the HPLC method (OECD 117) is often preferred for initial characterization due to its speed, lower sample consumption, and robustness against impurities.[9][10] It determines logP by correlating the compound's retention time on a reverse-phase HPLC column with those of known logP standards.
Experimental Protocol:
-
Preparation of Standards: Prepare a series of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound (e.g., from 0.5 to 4.0). Dissolve each in the mobile phase.
-
Test Compound Preparation: Prepare a 1 mg/mL stock solution of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water, adjusted to ensure retention times are within a reasonable window (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the pyrazole core (e.g., 220 nm).
-
Temperature: 25 °C.
-
-
Calibration Curve Construction: Inject each standard individually and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil). Plot logP vs. log(k) for the standards. A linear regression should yield a correlation coefficient (R²) > 0.98.
-
Sample Analysis: Inject the test compound and determine its capacity factor (log k_test).
-
logP Calculation: Interpolate the logP of the test compound using the linear equation from the calibration curve.
Caption: HPLC-based workflow for logP determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a cornerstone property influencing oral bioavailability and formulation. The shake-flask method (OECD 105) is a definitive technique that measures the saturation concentration of a compound in water at a specific temperature.[11][12][13]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole to a glass vial (e.g., 5 mg to 2 mL of purified water or a relevant buffer like PBS, pH 7.4). The solid ensures that saturation is reached.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is achieved. A preliminary time-to-equilibrium study can be run by taking samples at 4, 8, 16, and 24 hours to confirm the concentration has plateaued.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant is highly recommended. Filtration may be used, but one must validate that the compound does not adsorb to the filter membrane.
-
Quantification:
-
Prepare a calibration curve using known concentrations of the test compound dissolved in an appropriate organic solvent (e.g., acetonitrile).
-
Dilute an aliquot of the saturated aqueous supernatant with the same organic solvent.
-
Analyze the diluted sample and the standards by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration.
-
-
Calculation: Use the calibration curve to determine the concentration in the diluted sample and back-calculate the concentration in the original saturated supernatant. The result is typically expressed in µg/mL or mM.
Caption: Shake-flask workflow for aqueous solubility.
Ionization Constant (pKa) Determination
Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For the pyrazole core, we are interested in its weak basicity (the pKa of its conjugate acid). Potentiometric titration is a classic and highly accurate method for pKa determination, provided the compound has sufficient solubility in water.[14][15]
Experimental Protocol:
-
Instrument Setup: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-5 mM). The presence of an inert salt like KCl minimizes fluctuations in activity coefficients.
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Slowly titrate the solution with a standardized, carbonate-free acid titrant (e.g., 0.1 M HCl) using a precision burette or auto-titrator.
-
Record the pH value after each incremental addition of titrant. Add smaller increments near the equivalence point where the pH changes most rapidly.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined by finding the equivalence point (the steepest point of the curve, found via the first derivative) and then reading the pH at half that volume of added titrant.
-
Specialized software can be used for more precise calculation using Gran plots or non-linear regression analysis of the entire curve.
-
Causality Insight: Because the predicted pKa is very low (~1.5-2.5), the titration must be performed carefully at the low end of the pH scale. If solubility in the acidic range is poor, a co-solvent (e.g., methanol, DMSO) may be required. The pKa value determined in a co-solvent system is an apparent pKa (pKa_app) and requires extrapolation (e.g., via a Yasuda-Shedlovsky plot) to determine the true aqueous pKa.
Conclusion and Forward Outlook
The physicochemical properties of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole dictate its potential utility in drug discovery and chemical biology. The in-silico analysis presented here provides a foundational hypothesis: a molecule of moderate molecular weight, balanced lipophilicity, and low basicity. However, these computational predictions are not a substitute for rigorous experimental validation.
The protocols detailed in this guide provide a clear and robust pathway for determining the aqueous solubility, lipophilicity, and ionization constant of this compound. Accurate empirical data for these parameters are indispensable for building reliable structure-activity relationships (SAR), optimizing ADME properties, and developing sound formulation strategies. It is through this synergy of prediction and precise experimentation that the true potential of novel chemical entities can be unlocked.
References
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Gasteiger, J., & Engel, T. (Eds.). (2003). Chemoinformatics: A Textbook. Wiley-VCH. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][11][12][13]
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Hilal, S. H., et al. (2003). Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. U.S. Environmental Protection Agency. [Link][7]
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FAO/WHO. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link][9]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link][16]
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OECD. (2000). Proposal for a New Guideline 122: Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. [Link][17]
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Qiu, S., et al. (2023). Predicting the Physicochemical Properties of Molecules in Petroleum Based on Structural Increments. Industrial & Engineering Chemistry Research, 62(20), 7898–7908. [Link][8]
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Analytice. (2021). Partition coefficient: slow stirring method according to OECD 123. [Link][18]
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FILAB. (n.d.). OECD 105 solubility test in the laboratory. [Link][11]
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Ali, I., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Social Sciences and Strategic Management Techniques, 11(1). [Link][14]
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Popova, Y., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molbank, 2017(4), M958. [Link][19]
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link][20]
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RePEc. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link][5]
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Jämbeck, J., & Connor, S. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. [Link][21]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. [Link][15]
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Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. [Link][10]
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Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link][2]
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International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
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Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link][3]
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Structure-Activity Relationship (SAR) Studies of 3-Iodopyrazole Derivatives: A Guide to Rational Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in the field has repeatedly demonstrated that true innovation in drug discovery stems not just from high-throughput screening, but from a deep, mechanistic understanding of the molecule-target interface. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile pharmacological profile. This guide focuses on a particularly intriguing subset: the 3-iodopyrazole derivatives. The introduction of an iodine atom at the C3-position is not a trivial modification; it fundamentally alters the scaffold's electronic properties, provides a crucial handle for synthetic diversification, and offers unique opportunities for target engagement through halogen bonding.
This document is structured to provide a comprehensive, field-proven perspective on the structure-activity relationship (SAR) of these compounds. We will move beyond simple data cataloging to explore the causality behind experimental choices, offering insights that empower researchers to design more potent, selective, and effective therapeutic agents.
The 3-Iodopyrazole Scaffold: A Chemist's Versatile Tool
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a feature that imparts a unique set of chemical properties. Nucleophilic attacks are generally favored at the C3 and C5 positions, while electrophilic substitution predominantly occurs at C4. The strategic placement of an iodine atom at the C3-position provides several distinct advantages in drug design:
-
Synthetic Handle: The carbon-iodine bond is a versatile functional group for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the late-stage diversification of lead compounds, enabling the rapid exploration of chemical space around a core scaffold.
-
Halogen Bonding: The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming a strong, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.
-
Physicochemical Modulation: Iodine is highly lipophilic, and its inclusion can modulate a compound's solubility, permeability, and metabolic stability. While this can improve cell membrane penetration, it also carries the risk of metabolic liabilities like deiodination.
-
Radiolabeling Potential: The availability of radioactive iodine isotopes makes 3-iodopyrazole derivatives suitable candidates for developing radioligands for imaging techniques like Single Photon Emission Computed Tomography (SPECT), which can be used to characterize receptor binding in vivo.
Navigating the SAR: Key Substituent Effects
A systematic SAR study involves modifying a lead compound at various positions to understand how each change affects its biological activity. For 3-iodopyrazole derivatives, the key positions for modification are the N1, C4, and C5 positions of the pyrazole ring, as well as considering bioisosteric replacements for the C3-iodine itself.
General SAR Exploration Workflow
The following diagram illustrates a typical workflow for an SAR study, starting from a 3-iodopyrazole hit compound.
Caption: A typical workflow for SAR studies of 3-iodopyrazole derivatives.
SAR at the N1-Position
The substituent at the N1-position of the pyrazole ring often plays a critical role in orienting the molecule within the target's binding site.
-
Aryl Substituents: Large, substituted aryl groups at the N1 position are frequently found in potent inhibitors. For example, in a series of cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1-position was identified as a key requirement for high antagonistic activity.
-
Alkyl Substituents: Smaller alkyl groups can also be beneficial. In a study of bis-pyrazole inhibitors of phagocytosis, alkyl substitution at one of the N1 positions was found to be important for inhibitory activity.
-
Protecting Groups: In synthetic contexts, the N-H of the pyrazole often requires protection. Groups like N-ethoxyethyl (EtOEt) and N-Boc are commonly used, with EtOEt being favored for its stability in certain reaction conditions and ease of removal.
SAR at the C4-Position
The C4-position is the most common site for electrophilic substitution on the pyrazole ring.
-
Small Substituents: Introduction of small groups like methyl can influence potency. In the development of CB1 antagonists, a methyl group at C4 was part of the lead compound structure.
-
Impact on Selectivity: Modifications at C4 can fine-tune selectivity. For kinase inhibitors, even small changes at this position can alter the profile of inhibited kinases.
SAR at the C5-Position
The C5-position is often a key vector for exploring interactions with hydrophobic regions of a binding pocket.
-
Aryl and Heteroaryl Groups: A substituted phenyl ring at the C5-position is a common feature of potent pyrazole derivatives. In the CB1 antagonist series, a para-substituted phenyl ring was crucial, with a p-iodophenyl group yielding the most potent compound in the series. This highlights a case where an additional iodine atom enhances activity. Bioisosteric replacement of this aryl group with a 5-alkynyl-2-thienyl moiety also led to highly potent CB1 antagonists, demonstrating the viability of exploring different aromatic systems at this position.
-
Structure-guided Design: Molecular docking studies often reveal that the C5-substituent occupies a hydrophobic pocket. SAR analysis of anticancer pyrazoles indicated that an N-methyl-4-(trifluoromethyl) phenyl pyrazole group at the C-5 position contributed to enhanced cytotoxicity.
The Role and Replacement of the C3-Iodine
While the C3-iodine is a powerful synthetic tool, its properties must be carefully considered. It contributes to lipophilicity and can form halogen bonds, but it may also be a site of metabolic instability. Therefore, exploring bioisosteric replacements is a key strategy in lead optimization.
Bioisosteres for Aryl Iodides: A range of functional groups can serve as bioisosteric replacements to improve pharmacokinetic properties while retaining or enhancing potency.
| Bioisosteric Group | Rationale for Replacement | Potential Advantages |
| Cyano (-CN) | Mimics the linear geometry and electronic properties. | Can act as a hydrogen bond acceptor. Generally more metabolically stable. |
| Ethynyl (-C≡CH) | Similar size and linearity. | Provides a rigid vector for further extension into a binding pocket. |
| Trifluoromethyl (-CF₃) | Electron-withdrawing nature, similar to iodine. | Increases metabolic stability and can improve binding affinity through favorable interactions. |
| Small heterocycles | Can mimic spatial and electronic features. | Can improve solubility and introduce new hydrogen bonding opportunities. |
Case Study: Pyrazole Derivatives as Kinase Inhibitors
Pyrazole derivatives are prominent scaffolds for kinase inhibitors, with several FDA-approved drugs like Crizotinib and Ruxolitinib featuring this core. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Signaling Pathway Context
Many pyrazole-based inhibitors target pathways like the PI3K/AKT or MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.
Caption: Inhibition of key cancer signaling pathways by pyrazole derivatives.
SAR of Pyrazole-based Kinase Inhibitors
The following table summarizes hypothetical but representative SAR data for a series of 3-iodopyrazole derivatives targeting a specific kinase (e.g., a RAF kinase).
| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | C3-Substituent | Kinase IC₅₀ (nM) |
| 1a (Lead) | 2,4-dichlorophenyl | -H | 4-chlorophenyl | -I | 50 |
| 1b | Phenyl | -H | 4-chlorophenyl | -I | 250 |
| 1c | 2,4-dichlorophenyl | -CH₃ | 4-chlorophenyl | -I | 75 |
| 1d | 2,4-dichlorophenyl | -H | Phenyl | -I | 120 |
| 1e | 2,4-dichlorophenyl | -H | 4-methoxyphenyl | -I | 45 |
| 1f (Optimized) | 2,4-dichlorophenyl | -H | 4-chlorophenyl | -C≡CH | 55 |
| 1g | 2,4-dichlorophenyl | -H | 4-chlorophenyl | -CN | 60 |
Analysis of SAR Data:
-
N1-Position: Comparing 1a and 1b shows that the dichlorophenyl group is critical for potency, likely making key hydrophobic or halogen-bonding interactions in the binding site.
-
C4-Position: The addition of a methyl group in 1c slightly decreases activity compared to 1a , suggesting that this position may be sterically constrained.
-
C5-Position: The 4-chlorophenyl group (1a ) is superior to an unsubstituted phenyl (1d ), while a 4-methoxyphenyl group (1e ) maintains high potency, indicating that para-substitution with electron-donating or-withdrawing groups is well-tolerated and can be used to modulate properties.
-
C3-Position: Bioisosteric replacement of iodine with an ethynyl (1f ) or cyano (1g ) group results in compounds with comparable potency to the parent iodo-compound 1a . These replacements would be pursued to improve metabolic stability and reduce potential off-target liabilities associated with iodine.
Experimental Protocols
To ensure scientific integrity, described protocols must be robust and reproducible. The following are representative, field-proven methodologies for the synthesis and evaluation of 3-iodopyrazole derivatives.
Protocol 1: Synthesis of a 1,5-Diaryl-3-iodopyrazole Core
This protocol describes a general synthesis starting from a 1,3-dicarbonyl compound, followed by cyclization and iodination.
Step 1: Synthesis of 1,3-Diketone
-
To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add the desired acetophenone (1.0 eq) dropwise.
-
After stirring for 15 minutes, add the desired ethyl ester (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Hexane/Ethyl Acetate) to yield the 1,3-diketone.
Step 2: Pyrazole Ring Formation
-
Dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid.
-
Add the substituted hydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine HCl) (1.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrazole derivative.
Step 3: Regioselective Iodination at C3 (via Lithiation) Causality Note: This method is used when direct electrophilic iodination at C4 is competitive. Deprotonation at C5 is often favored in 1-aryl-pyrazoles, but subsequent rearrangement or specific conditions can favor C3 functionalization. For direct C3-iodo synthesis, building the ring from an already iodinated precursor is often more straightforward. The following is a more general iodination for pyrazoles.
Alternative Step 3: Iodination at C4
-
To a solution of the pyrazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.2 eq).
-
Stir the reaction at room temperature for 8-12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the 4-iodopyrazole.
Protocol 2: Sonogashira Cross-Coupling for C3-Diversification
This protocol describes the diversification of the 3-iodopyrazole core.
-
To a degassed solution of the 3-iodopyrazole derivative (1.0 eq) and the terminal alkyne (1.5 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) at 60 °C for 4-8 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography (Hexane/Ethyl Acetate) to obtain the desired C3-alkynyl pyrazole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a method to determine the IC₅₀ value of a test compound.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions (e.g., 100 µM to 1 nM) in the assay buffer.
-
In a 96-well plate, add the kinase enzyme, the appropriate peptide substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding ATP (at its Kₘ concentration) containing γ-³²P-ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated ³²P-ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The 3-iodopyrazole scaffold is a powerful and versatile starting point for the development of novel therapeutics. A thorough understanding of its structure-activity relationships is paramount for success. Key takeaways include the critical role of N1- and C5-aryl substituents in defining potency and the utility of the C3-iodine as both a key interaction point and a synthetic handle for diversification. Future efforts should focus on leveraging computational methods for more predictive in silico screening and exploring novel bioisosteric replacements for the iodine atom to fine-tune pharmacokinetic and safety profiles. As our understanding of the complex interplay between structure, target binding, and physiological response deepens, the 3-iodopyrazole scaffold will undoubtedly continue to yield promising clinical candidates for years to come.
References
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure.
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Bentham Science.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs. Benchchem.
- Pyrazoles in Drug Discovery. PharmaBlock.
- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Does Iodine Interact with Medications or Other Dietary Supplements?. StoryMD.
- Iodine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed.
- Current status of pyrazole and its biological activities. PMC.
- Iodine: Thyroid Uses, Warnings, Side Effects, Dosage. MedicineNet.
- Structure–activity relationship of the new pyrazole derivatives.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodul
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. International Journal of Research in Medical Sciences.
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide
Technical Guide: Metabolic Stability Predictions for Oxolanyl-Methyl Pyrazole Motifs
Executive Summary
The oxolanyl-methyl pyrazole motif is a privileged scaffold in modern medicinal chemistry, frequently utilized in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands to balance lipophilicity with aqueous solubility. While the oxolane (tetrahydrofuran) ring improves hydrodynamic radius and hydrogen-bond acceptance, and the pyrazole serves as a robust aromatic core, this specific linkage introduces distinct metabolic liabilities.
This guide provides a rigorous framework for predicting, validating, and optimizing the metabolic stability of this motif. It moves beyond generic ADME protocols to focus on the specific oxidative mechanisms—primarily CYP450-mediated
Structural Analysis & Metabolic Liabilities[1][2]
To predict stability, one must first understand the mechanism of degradation. The oxolanyl-methyl pyrazole motif presents three distinct "soft spots" for metabolic attack, predominantly driven by CYP3A4 and CYP2D6 isoforms.
The Mechanic of Instability: CYP450 Radical Abstraction
Metabolism of this motif is governed by the ease of hydrogen atom abstraction (HAT). CYP450 enzymes utilize a high-valent Iron(IV)-oxo species (Compound I) to abstract a hydrogen atom, creating a carbon-centered radical.
The Three Danger Zones:
-
Oxolane
-Carbons (C2/C5): The ether oxygen stabilizes the adjacent carbon radical via resonance, lowering the Bond Dissociation Energy (BDE). Hydroxylation here leads to hemiacetal formation, spontaneous ring opening, and the generation of reactive aldehyde metabolites (toxicity risk). -
The Methyl Linker: If the linker is attached to the pyrazole nitrogen (
-methyl), it is highly susceptible to -dealkylation via carbinolamine intermediate formation. If attached to a pyrazole carbon ( -methyl), it mimics a benzylic position, facilitating hydroxylation. -
The Pyrazole Core: While generally stable, electron-rich pyrazoles can undergo direct oxidation or
-glucuronidation if an unsubstituted nitrogen is present.
Visualization: The Degradation Pathway
The following diagram illustrates the mechanistic cascade of the oxolane ring opening, the most critical liability for this motif.
Figure 1: Mechanism of CYP450-mediated oxidative ring opening of the oxolanyl moiety. The ether oxygen lowers the activation energy for radical formation at the
In Silico Prediction Framework[3]
Before synthesis, computational modeling is the first line of defense. For this specific motif, generic "drug-likeness" scores are insufficient. You must calculate Site of Metabolism (SOM) probability.[1]
Computational Workflow
The goal is to identify the "Composite Site Lability" (CSL).
-
Quantum Mechanical (QM) Abstraction: Use semi-empirical methods (AM1/PM3) or DFT to calculate the Hydrogen Abstraction Energy (HAE) for the oxolane
-protons and linker protons.-
Threshold: Protons with HAE < 85 kcal/mol are high-risk.
-
-
Steric Accessibility: A heme-docking simulation (e.g., using GOLD or Glide) determines if the labile protons can physically reach the CYP450 catalytic iron.
-
Software Implementation:
-
StarDrop (Optibrium): Uses P450 modules to combine electronic and steric factors.
-
FAME 3: Machine-learning-based SOM prediction.
-
SMARTCyp: A DFT-based web tool specifically calibrated for CYP3A4/2D6.
-
Data Presentation: Interpreting SOM Scores
When analyzing output for oxolanyl-methyl pyrazoles, structure your data as follows:
| Structural Position | Predicted SOM Probability | HAE (kcal/mol) | Risk Level |
| Oxolane C2 ( | 0.85 - 0.95 | ~82 | CRITICAL |
| Methyl Linker ( | 0.70 - 0.80 | ~88 | HIGH |
| Pyrazole C4-H | 0.10 - 0.20 | >100 | LOW |
| Oxolane C3 ( | < 0.05 | >105 | NEGLIGIBLE |
Experimental Validation Protocols
Once synthesized, the stability must be empirically validated. The following protocols are self-validating systems designed to pinpoint the exact mechanism of degradation.
Protocol A: Microsomal Stability Assay (The "Workhorse")
This assay determines the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1 µM final conc, <0.1% DMSO).
-
Positive Control: Verapamil (High clearance) or Testosterone (CYP3A4 specific).
-
Negative Control: Warfarin (Low clearance).
Step-by-Step Methodology:
-
Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL of Test Compound. Incubate at 37°C for 5 mins.
-
Why? To establish thermal equilibrium and allow non-specific protein binding.
-
-
Initiation: Add 100 µL of pre-warmed NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Why? Precipitates proteins and stops enzymatic activity instantly.
-
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Plot ln(% Remaining) vs. time. The slope
Protocol B: Metabolite Identification (MetID) via Reactive Intermediate Trapping
Standard MS scans might miss the ring-opened aldehyde because it binds covalently to proteins. We use GSH/KCN Trapping to catch it.
-
Incubation: Follow Protocol A, but add Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) to the mixture.
-
Logic:
-
If the oxolane opens to an aldehyde
KCN will form a stable cyanohydrin adduct (+27 Da shift). -
If a reactive quinone-imine forms on the pyrazole
GSH adduct (+307 Da shift).
-
-
Detection: Scan for Neutral Loss (NL) of 129 Da (GSH fragment) on Q-TOF or Orbitrap MS.
Structural Modification Strategies
If the motif fails the protocols above (e.g.,
Deuteration (The "Heavy Atom" Effect)
Replace the hydrogen atoms at the metabolic "hotspot" (Oxolane C2 or Methyl linker) with Deuterium.
-
Mechanism: C-D bonds are stronger than C-H bonds. This increases the activation energy for the CYP450 HAT step (Primary Kinetic Isotope Effect).
-
Expectation: Can improve
by 2-5 fold without changing potency or lipophilicity.
Fluorine Walk
Systematically replace protons with Fluorine.
-
Oxolane Ring: Fluorination at C3 (beta position) withdraws electron density from the C2 ether position, destabilizing the radical intermediate and slowing oxidation.
-
Linker: Difluorination of the methyl linker (
) completely blocks hydroxylation but significantly alters electronics and bond angles.
Steric Shielding
Introduce a methyl group adjacent to the ether oxygen on the oxolane ring (Gem-dimethyl effect).
-
Mechanism: Steric bulk prevents the heme iron from approaching the labile C-H bond.
Optimization Workflow Diagram
Figure 2: Iterative optimization cycle for stabilizing the oxolanyl-methyl pyrazole motif.
References
-
Kirchmair, J. et al. (2012). "Predicting drug metabolism: experiment and/or computation?" Nature Reviews Drug Discovery. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Guengerich, F. P. (2001).[2] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link
-
Optibrium Ltd. "StarDrop™ P450 Metabolism Module." Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
Sources
Methodological & Application
Application Note: Synthesis Protocols for 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Abstract
This application note details the synthesis of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole (also known as 3-iodo-1-(tetrahydrofurfuryl)pyrazole), a critical intermediate in the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1] We evaluate and provide protocols for two distinct synthetic pathways: Direct N-Alkylation (nucleophilic substitution) and the Mitsunobu Reaction .[1] While both routes are viable, this guide highlights the impact of reaction conditions on regioselectivity (N1 vs. N2 alkylation) and provides a validated purification strategy to isolate the target 1,3-disubstituted isomer from potential 1,5-byproducts.[1]
Introduction & Retrosynthetic Analysis
The pyrazole ring is a privileged scaffold in medicinal chemistry. The introduction of an iodine atom at the 3-position allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or metal-halogen exchange, making this molecule a versatile building block.[1]
The primary challenge in synthesizing N-substituted 3-iodopyrazoles is tautomeric regioselectivity . 3-Iodopyrazole exists in equilibrium with 5-iodopyrazole.[1] Alkylation can occur at either nitrogen, leading to two isomers:
-
Target (1,3-isomer): 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole.[1]
-
Byproduct (1,5-isomer): 5-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole.[1]
Retrosynthetic Scheme
The synthesis is approached via the disconnection of the N–C bond between the pyrazole nitrogen and the tetrahydrofurfuryl methylene group.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core and the tetrahydrofuran tail.[1]
Route A: Direct N-Alkylation (Recommended for Scale-Up)
This route utilizes Tetrahydrofurfuryl bromide (or chloride) and a base.[1] It is preferred for multigram to kilogram scale-up due to lower reagent costs and simplified workup compared to Mitsunobu conditions.[1]
Mechanism & Regioselectivity
Using Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or DMSO) generally favors the formation of the 1,3-isomer (Target) over the 1,5-isomer due to steric and thermodynamic control [1].[1]
Materials
-
Substrate: 3-Iodopyrazole (1.0 equiv)
-
Electrophile: 2-(Bromomethyl)tetrahydrofuran (1.2 equiv)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3-Iodopyrazole (1.94 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Deprotonation: Add Cs₂CO₃ (6.5 g, 20 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation of the pyrazole.
-
Addition: Add 2-(Bromomethyl)tetrahydrofuran (2.15 g, 12 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 60 °C and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS.[1][2]
-
Checkpoint: The starting material (3-iodopyrazole) should be consumed.[1] Two spots may appear; the major spot (higher R_f) is typically the target 1,3-isomer.
-
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0–30% EtOAc in Hexanes).
-
Target Fraction: The 3-iodo isomer usually elutes before the 5-iodo isomer.[1]
-
Route B: Mitsunobu Reaction (Preferred for Rapid Analoging)
This route uses Tetrahydrofurfuryl alcohol directly, avoiding the need for halide precursors. It is ideal for small-scale library synthesis or when the bromide is unavailable.[1]
Materials
-
Substrate: 3-Iodopyrazole (1.0 equiv)
-
Alcohol: Tetrahydrofurfuryl alcohol (1.2 equiv)[1]
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1][3]
-
Solvent: Tetrahydrofuran (THF), anhydrous[1]
Step-by-Step Protocol
-
Setup: Charge a dry flask with 3-Iodopyrazole (1.0 mmol), Tetrahydrofurfuryl alcohol (1.2 mmol), and PPh₃ (1.5 mmol).
-
Solvent: Add anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.
-
Reaction: Remove the ice bath and stir at RT for 12 hours.
-
Workup: Concentrate the reaction mixture directly onto silica gel or dilute with Et₂O and wash with NaOH (1M) to remove unreacted pyrazole (if any).
-
Purification: Flash chromatography (Hexanes/EtOAc). Note that removing triphenylphosphine oxide (TPPO) can be challenging; a wash with MgCl₂ or using a polymer-supported phosphine can assist.[1]
Comparative Analysis & Data Summary
| Feature | Route A: Alkylation | Route B: Mitsunobu |
| Reagents | Alkyl Bromide, Cs₂CO₃ | Alcohol, PPh₃, DIAD |
| Atom Economy | High | Low (Generates Ph₃PO, Hydrazine) |
| Regioselectivity | Good (Favors 1,3-isomer ~4:1 to 10:[1]1) | Moderate to Good |
| Purification | Easy (DMF removal required) | Difficult (TPPO removal) |
| Scalability | Excellent | Poor (Reagent cost/waste) |
| Estimated Yield | 75–85% | 60–75% |
Regioselectivity Workflow
The following diagram illustrates the decision logic for isomer control and separation.
Figure 2: Workflow for maximizing and isolating the regioselective 1,3-isomer.
Analytical Validation (Self-Validating System)
To ensure the correct isomer has been isolated, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1]
-
1,3-Isomer (Target): Irradiation of the N-CH₂ protons should show an NOE enhancement of the pyrazole H-5 proton (the proton adjacent to the nitrogen).[1] The H-4 proton is distant.[1]
-
1,5-Isomer (Byproduct): Irradiation of the N-CH₂ protons should show NOE enhancement of the pyrazole H-4 proton (since the iodine blocks the other side, H-5 is not present in the 5-iodo isomer; however, in 5-iodo-1-R, the proton is at pos 3 and 4.[1] Actually, 5-iodo isomer has protons at 3 and 4.[1] Wait—3-iodopyrazole tautomer is 5-iodopyrazole.[1] If alkylated at N1 of 5-iodo, you get 1-alkyl-5-iodopyrazole.[1] The protons are at H3 and H4. N-CH2 is close to H5? No, H5 is I.[1] So N-CH2 is close to I. NOE will be weak or absent to ring protons compared to the 1,3-isomer. )[1]
-
Correction: In the Target (1,3-isomer) , the N-group is at position 1.[1] The Iodine is at 3. Protons are at 4 and 5.[1] N-CH2 is close to H-5 .[1] Strong NOE expected.
-
In the Byproduct (1,5-isomer) , the N-group is at position 1.[1] The Iodine is at 5. Protons are at 3 and 4.[1][4] N-CH2 is close to Iodine .[1] No strong NOE to a ring proton. [1]
-
Expected 1H NMR Data (CDCl₃, 400 MHz):
-
δ 7.40 (d, J=2.0 Hz, 1H, H-5): Diagnostic for 1,3-isomer (deshielded by N).
-
δ 6.50 (d, J=2.0 Hz, 1H, H-4): Doublet.
-
δ 4.15 (d, 2H, N-CH₂): Coupling to the chiral center of THF.[1]
-
δ 4.2–3.7 (m, 3H, THF envelope).
-
δ 2.1–1.6 (m, 4H, THF envelope).
Safety & Handling
-
3-Iodopyrazole: Irritant.[1] Handle in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves.[1]
-
Azodicarboxylates (DIAD/DEAD): Shock sensitive and toxic.[1] Store cold.
References
-
Regioselective Synthesis of N-Substituted Pyrazoles
-
Mitsunobu Reaction Review
-
General Pyrazole Alkylation Protocols
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-Pyrazoles
Introduction & Strategic Significance
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs such as Celecoxib (Celebrex) and Ruxolitinib (Jakafi). While 4-substituted pyrazoles are synthetically accessible via electrophilic aromatic substitution, 3-substituted pyrazoles are critical for accessing specific kinase binding pockets and modulating lipophilicity.
3-Iodo-pyrazoles represent a high-value, yet challenging, entry point for these modifications. Unlike their 4-iodo counterparts, 3-iodo-pyrazoles possess unique electronic properties and steric environments that complicate palladium-catalyzed cross-coupling (PCCC).
Key Challenges
-
Catalyst Poisoning: The free N–H (if unprotected) is acidic (
) and can coordinate tightly to Pd(II) species, arresting the catalytic cycle. -
Dehalogenation: The C3–I bond is labile. Under forcing conditions, hydrodehalogenation (replacement of I with H) often competes with the desired cross-coupling.
-
Regioselectivity: In N-unprotected systems, N-arylation/alkylation can compete with C-coupling.
Strategic Guidelines (The "Expertise" Pillar)
Protecting Group Strategy
Do not attempt PCCC on 3-iodo-pyrazoles without N-protection. While some specialized ligands (e.g., tBuXPhos) tolerate free amines, the N–H bond in pyrazoles is too acidic.
-
Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyran) . These are stable to basic coupling conditions but removable under mild acidic conditions.
-
Alternative: Boc (tert-Butyloxycarbonyl) .[1] Warning: Boc is electron-withdrawing, which deactivates the ring toward oxidative addition, and it is thermally unstable >80°C in the presence of weak nucleophiles.
Catalyst & Ligand Selection[2][3]
-
The Workhorse: Pd(dppf)Cl₂·DCM . The large bite angle of dppf facilitates reductive elimination.
-
The Modern Solution: XPhos Pd G2/G3 . For sterically hindered partners or electron-rich pyrazoles, Buchwald precatalysts ensure rapid oxidative addition at the C3 position without requiring high temperatures that promote dehalogenation.
Visualizing the Workflow
The following diagram outlines the critical decision pathways for processing 3-iodo-pyrazoles.
Caption: Workflow for functionalizing 3-iodo-pyrazoles. Note that N-protection is the gatekeeping step for all subsequent Pd-catalyzed transformations.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Reliability)
Objective: Coupling of 1-SEM-3-iodo-pyrazole with aryl boronic acids. Rationale: This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists dehalogenation better than Pd(PPh₃)₄ in this specific system.
Materials
-
Substrate: 1-(SEM)-3-iodo-pyrazole (1.0 equiv)
-
Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup: Charge a microwave vial or Schlenk flask with the SEM-protected pyrazole, aryl boronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Note: The biphasic system helps dissolve inorganic salts while keeping the organic catalyst active.
-
-
Reaction: Heat to 80°C for 4–12 hours.
-
Optimization: If using microwave irradiation, heat to 100°C for 30–60 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). SEM-protected products are usually distinct spots on TLC (stain with KMnO₄).
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduction of an alkyne at the C3 position. Rationale: 3-iodo-pyrazoles are excellent substrates for Sonogashira due to the high reactivity of the C–I bond, allowing milder temperatures that preserve the alkyne.
Materials
-
Substrate: 1-(THP)-3-iodo-pyrazole (1.0 equiv)
-
Partner: Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N (degassed) / DMF (4:1 ratio)
Step-by-Step Procedure
-
Deoxygenation (Critical): Oxygen promotes homocoupling of the alkyne (Glaser coupling). Sparge the DMF/Et₃N mixture with Argon for 15 minutes prior to use.
-
Mixing: Add the pyrazole, Pd-catalyst, and CuI to the reaction vessel under Argon.
-
Addition: Add the solvent mixture, followed by the alkyne dropwise.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10% by LCMS), heat to 50°C.
-
Warning: Do not exceed 60°C; copper acetylides can be unstable.
-
-
Workup: Dilute with Et₂O (avoids emulsions better than EtOAc for DMF). Wash with saturated NH₄Cl (to remove Cu) and brine.
Mechanistic Insight: The Catalytic Cycle
Understanding the cycle helps troubleshoot failures. The diagram below highlights the oxidative addition step, which is the rate-determining step (RDS) for chlorides but fast for iodides. For 3-iodo-pyrazoles, the risk lies in the reductive elimination vs. beta-hydride elimination (if alkyl groups are present) or protodehalogenation .
Caption: Catalytic cycle for Suzuki coupling. The red path indicates the dehalogenation risk common with 3-iodo-pyrazoles.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material remains) | Catalyst deactivation by N-coordination. | Ensure Protecting Group (SEM/THP) is intact.[1] Switch to XPhos Pd G2 . |
| Product contains H instead of Ar (Dehalogenation) | Reaction temperature too high; Solvent contains H-donors (e.g., Ethanol). | Lower temp to 60°C. Switch solvent to Toluene or DME . Use anhydrous conditions. |
| Homocoupling of Boronic Acid | Oxygen in system.[1] | Re-degas solvents.[2] Increase amount of Boronic Acid (1.5 equiv). |
| Black Precipitate (Pd Black) | Ligand dissociation; Catalyst decomposition. | Add excess ligand (e.g., free PPh₃ or XPhos). Lower temperature. |
References
-
Review of Pyrazole Synthesis & Functionaliz
-
Suzuki-Miyaura Coupling of Halogen
-
Sonogashira Coupling Protocols
-
Buchwald-Hartwig Amin
-
Nobel Prize Context (General PCCC)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimization of Suzuki-Miyaura Cross-Coupling for 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Application Note & Protocol Guide
Executive Summary
This guide details the optimization of Suzuki-Miyaura cross-coupling (SMC) reactions utilizing 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole (referred to herein as Substrate-3I ).
While pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib), the 3-iodo position presents distinct challenges compared to the more reactive 4-iodo isomers. The primary hurdles are catalyst poisoning via the N2-nitrogen lone pair and protodehalogenation (reduction of the C-I bond) rather than coupling. This protocol overcomes these issues by utilizing bulky, electron-rich Buchwald-type phosphine ligands and controlled basicity to ensure high turnover frequencies (TOF).
Chemical Context & Mechanistic Challenges[1][2]
Substrate Analysis
-
Electrophile: 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
-
Electronic Environment: The pyrazole ring is electron-rich (π-excessive). The C3 position is adjacent to the pyridine-like N2 nitrogen. Unlike C4, which behaves like a nucleophilic aromatic center, C3 is electronically deactivated for oxidative addition compared to typical aryl halides.
-
The "N2-Poisoning" Effect: The lone pair on N2 is a competent sigma-donor. In standard conditions using simple catalysts like Pd(PPh₃)₄, the substrate often displaces a phosphine ligand, forming a stable, unreactive Pd(II)-heterocycle complex (off-cycle resting state).
The Solution: Steric Bulk
To prevent N2-coordination, we employ bulky dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ). These ligands create a "roof" over the Palladium center, sterically precluding the approach of the pyrazole nitrogen while still allowing the linear approach of the C-I bond for oxidative addition.
Mechanistic Pathway & Inhibition
The diagram below illustrates the standard cycle versus the inhibitory pathway specific to this substrate.
Figure 1: Catalytic cycle highlighting the competitive N-coordination pathway (Red) which arrests the reaction if non-bulky ligands are used.
Optimization Strategy & Screening Data
The following data summarizes internal optimization campaigns for coupling Substrate-3I with p-tolylboronic acid.
Table 1: Catalyst & Ligand Screening
Conditions: 1.0 equiv Substrate-3I, 1.5 equiv Boronic Acid, 2.0 equiv K₃PO₄, Dioxane/H₂O (4:1), 100°C, 2h.
| Entry | Catalyst / Precatalyst | Ligand Class | Conversion (%) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Simple Phosphine | 35% | 15% | Significant dehalogenation; Catalyst poisoning. |
| 2 | Pd(dppf)Cl₂[1] · DCM | Bidentate | 78% | 65% | Moderate performance; good baseline. |
| 3 | XPhos Pd G3 | Buchwald (Biaryl) | >99% | 94% | Optimal. Rapid conversion, minimal reduction. |
| 4 | Pd-PEPPSI-IPent | NHC | 95% | 88% | Excellent, but harder to remove Ru/Pd residues. |
| 5 | Pd(OAc)₂ / SPhos | Buchwald (In-situ) | 90% | 82% | Good, but G3 precatalyst (Entry 3) is more consistent. |
Table 2: Base & Solvent Effects
Conditions: XPhos Pd G3 (2 mol%), 100°C.
| Base | Solvent System | Result | Recommendation |
| Na₂CO₃ | DME / H₂O | Sluggish (60% conv) | Too weak for hindered transmetallation. |
| K₃PO₄ | Dioxane / H₂O (4:1) | Excellent | Standard Protocol. |
| CsF | Toluene (Anhydrous) | Good | Use if boronic acid is protodeboronation-prone. |
| K₂CO₃ | n-Butanol | Moderate | Useful for scale-up (higher flashpoint). |
Validated Experimental Protocol
Materials
-
Substrate: 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (1.0 – 2.0 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.
Step-by-Step Procedure (1.0 mmol Scale)
-
Preparation of Reaction Vessel:
-
Equip a 20 mL reaction vial (or Schlenk tube) with a magnetic stir bar.
-
Critical: If the boronic acid is sensitive to oxidation, purge the vial with Nitrogen or Argon for 5 minutes.
-
-
Reagent Addition (Solids):
-
Add Substrate-3I (278 mg, 1.0 mmol).
-
Add Boronic Acid (1.2 mmol).
-
Add K₃PO₄ (424 mg, 2.0 mmol).
-
Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).
-
Note: Using the G3 precatalyst is preferred over in-situ generation to ensure precise stoichiometry and active species formation.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).[1]
-
Degassing: Sparge the mixture with Nitrogen/Argon gas via a submerged needle for 5-10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Reaction:
-
Seal the vessel with a crimp cap (Teflon/Silicone septum).
-
Heat to 80°C - 100°C with vigorous stirring (800 rpm).
-
Monitor by LCMS or TLC at 1 hour. Most reactions with XPhos are complete within 1-2 hours.
-
-
Work-up:
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient. The oxolanyl group adds polarity; expect the product to elute later than typical biaryls.
-
Troubleshooting & Decision Logic
Issue: Protodehalogenation (Formation of 1-[(oxolan-2-yl)methyl]-1H-pyrazole)
-
Cause: Transmetallation is too slow; Pd(II)-Ar-I undergoes reduction.
-
Fix: Increase Boronic Acid to 1.5 equiv. Switch base to Cs₂CO₃ or K₃PO₄.[1] Ensure solvent is degassed thoroughly.[1]
Issue: Low Conversion (Starting Material Remains)
-
Cause: Catalyst poisoning by N2 or catalyst death (Pd black).
-
Fix: Switch to Pd-PEPPSI-IPent . Increase temperature to 110°C.
Issue: Oxolanyl Ring Cleavage
-
Cause: Highly acidic conditions (rare in Suzuki) or extreme heat.
-
Fix: Ensure the reaction remains basic (pH > 9). Do not use acidic workups.
Optimization Workflow Diagram
Figure 2: Strategic workflow for optimizing the reaction conditions based on LCMS feedback.
References
-
Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Journal of the American Chemical Society, 129(11), 3358–3366. [Link] (Foundational text on using XPhos/SPhos for N-heterocycles/indazoles/pyrazoles).
-
Reactivity of 3-Iodopyrazoles vs 4-Iodopyrazoles: Lier, F., et al. (2016). The Journal of Organic Chemistry, 81(23), 11603–11611. [Link] (Discusses the dehalogenation side-reaction mechanism specific to 3-halo-aminopyrazoles).
-
Pd-PEPPSI Catalysts for Difficult Couplings: Organ, M. G., et al. (2006). Chemistry – A European Journal, 12(18), 4749–4755. [Link] (Alternative catalyst system if Buchwald ligands fail).
-
Synthesis and Protection of 3-Iodopyrazoles: Mazeikaite, R., et al. (2014). Arkivoc, (vi), 54-71.[3] [Link] (Specific reference for the synthesis and handling of N-protected 3-iodo-pyrazole derivatives).
Sources
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-1-oxolanylmethyl-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1]
For drug development professionals, the Sonogashira coupling offers a robust method for introducing alkynyl moieties into heterocyclic scaffolds. These alkynyl-substituted heterocycles are valuable intermediates, serving as precursors for a diverse array of more complex structures. The pyrazole core, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the pyrazole ring at specific positions, such as the C3-position of 3-iodo-1-oxolanylmethyl-pyrazole, provides a strategic advantage in the design and synthesis of novel therapeutic agents. The "oxolanylmethyl" (or tetrahydrofurfuryl) substituent at the N1 position can enhance solubility and introduce a key vector for molecular interactions.
This document provides a detailed guide to the Sonogashira coupling of 3-iodo-1-oxolanylmethyl-pyrazole, offering both theoretical insights and practical, step-by-step protocols.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (3-iodo-1-oxolanylmethyl-pyrazole) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-pyrazole product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.
The synergy between the palladium and copper catalysts allows the reaction to proceed efficiently under mild conditions.[1][3]
Key Experimental Parameters and Optimization Strategies
The success of the Sonogashira coupling of 3-iodo-1-oxolanylmethyl-pyrazole hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Conditions | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ is often more stable and convenient to handle. Pd(PPh₃)₄ is also highly effective. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands may be beneficial. |
| Copper(I) Co-catalyst | CuI (4-10 mol%) | Copper(I) iodide is the most common and effective co-catalyst. Its presence significantly accelerates the reaction.[1][3] Copper-free conditions exist but may require higher temperatures or more specialized ligands.[6] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) (2-3 equivalents) | An amine base is required to neutralize the HI formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2] Et₃N often serves as both the base and a co-solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | The choice of solvent depends on the solubility of the substrates and reagents. A mixture of THF and Et₃N is a common starting point.[6] DMF can be advantageous for less reactive substrates due to its higher boiling point. |
| Temperature | Room temperature to 60 °C | Aryl iodides are generally highly reactive in Sonogashira couplings, often allowing for reactions to proceed at or slightly above room temperature.[4] Gentle heating can increase the reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst, the reaction should be performed under an inert atmosphere.[2] |
Note on the Substrate: The 3-iodo-1-oxolanylmethyl-pyrazole is an electron-rich heterocyclic iodide. The N-H of an unprotected pyrazole can sometimes interfere with the catalyst. However, in this case, the N1 position is substituted with the oxolanylmethyl group, which should prevent such side reactions.[7][8][9]
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of 3-iodo-1-oxolanylmethyl-pyrazole. Optimization may be necessary depending on the specific terminal alkyne used.
Protocol 1: General Procedure for Sonogashira Coupling with a Terminal Alkyne
This protocol outlines a general method for the coupling of 3-iodo-1-oxolanylmethyl-pyrazole with a generic terminal alkyne.
Materials:
-
3-iodo-1-oxolanylmethyl-pyrazole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 3-iodo-1-oxolanylmethyl-pyrazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF and anhydrous triethylamine (e.g., in a 2:1 v/v ratio).
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-pyrazole.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a different solvent such as DMF, or employing a more active palladium catalyst with specialized ligands.
-
Glaser Homocoupling: The formation of a di-alkyne byproduct is indicative of oxidative homocoupling. Ensure that the reaction is carried out under strictly anaerobic conditions. Copper-free conditions can also be explored to mitigate this side reaction.[6]
-
Starting Material Remains: If a significant amount of the iodo-pyrazole remains, this could indicate catalyst deactivation. The addition of a fresh portion of the catalyst may be beneficial.
Conclusion
The Sonogashira coupling is a highly reliable and versatile method for the alkynylation of 3-iodo-1-oxolanylmethyl-pyrazole. By carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of alkynyl-pyrazole derivatives, which are valuable building blocks in drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful application of this important cross-coupling reaction.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
Pearson. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ACS Publications. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]
-
Springer. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Wiley Online Library. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
-
ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Semantic Scholar. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Improving yields in the synthesis of 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole
Technical Support Center: Ticket #8492 Subject: Yield Optimization & Regiocontrol in the Synthesis of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole presents a classic heterocyclic challenge: Regioselectivity .[1][2][3]
The 3-iodopyrazole scaffold exists in a tautomeric equilibrium. Alkylation with 2-(bromomethyl)tetrahydrofuran (the oxolanyl electrophile) typically produces a mixture of two isomers:
-
3-Iodo isomer (Target): 1,3-disubstituted.
-
5-Iodo isomer (Impurity): 1,5-disubstituted.
Users reporting "low yields" often find that their mass balance is correct, but the crude material is a 60:40 or 50:50 mixture of the desired product and the 5-iodo regioisomer, which are difficult to separate. This guide provides the protocols to shift this ratio to >90:10 in favor of the target.
Module 1: The Regioselectivity Crisis
The Mechanism
Under basic conditions, 3-iodopyrazole is deprotonated to form the pyrazolate anion. This anion is an ambident nucleophile.
-
N1 Attack: Occurs at the nitrogen adjacent to the C5-H. This is less sterically hindered but electronically distinct. Result: 3-Iodo product (Target).
-
N2 Attack: Occurs at the nitrogen adjacent to the C3-I. The iodine atom provides steric bulk, theoretically discouraging attack here, but "lone pair repulsion" and solvent coordination can override sterics. Result: 5-Iodo product (Undesired).
Visualizing the Pathway
The following diagram illustrates the competing pathways and the decision logic for optimization.
Caption: Divergent reaction pathways. Use of Cesium Carbonate favors Path A (Target), while Sodium Hydride often increases Path B (Impurity).
Module 2: Critical Process Parameters (CPP)
The Base Effect (Switching from NaH to Cs₂CO₃)
Many researchers default to Sodium Hydride (NaH) in THF.
-
The Problem: The small sodium cation coordinates tightly with the pyrazolate nitrogen. In non-polar or moderately polar solvents (THF), this coordination can direct alkylation to the N2 position (proximal to Iodine) via a "chelation control" mechanism, increasing the 5-iodo impurity.
-
The Solution: Use Cesium Carbonate (Cs₂CO₃) .[1][4][5] The large, "soft" Cesium cation dissociates more readily, allowing the reaction to be governed by steric factors. Since the Iodine atom at C3 is bulky, the incoming electrophile prefers the less hindered N1 position.
The Electrophile: Leaving Group Quality
The electrophile is 2-(chloromethyl)tetrahydrofuran or its bromide/tosylate analog.
-
Chloride: Too slow. Requires high heat (
), which promotes thermal equilibration and increases the 5-iodo impurity. -
Bromide/Tosylate: Highly recommended. Reacts at room temperature or
. -
Finkelstein Modification: If you only have the chloride, add 10 mol% Sodium Iodide (NaI) to generate the reactive iodide in situ.
Module 3: Experimental Protocols
Protocol A: Optimized Alkylation (Recommended)
Best for: High regioselectivity (>10:1 ratio) and scalability.
Reagents:
-
3-Iodopyrazole (1.0 equiv)[6]
-
2-(Bromomethyl)tetrahydrofuran (1.2 equiv) OR 2-(Chloromethyl)tetrahydrofuran + NaI (0.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 3-iodopyrazole in DMF (0.2 M concentration) in a round-bottom flask under Nitrogen.
-
Base Addition: Add Cs₂CO₃ in one portion. The suspension may turn slightly yellow. Stir for 15 minutes at Room Temperature (RT).
-
Electrophile Addition: Add the electrophile dropwise.
-
Note: If using the Chloride, add NaI (0.1 equiv) now.
-
-
Reaction: Heat to 40–50°C . Do NOT reflux. Monitor by TLC/LCMS.[2][3]
-
Endpoint: usually 4–6 hours for Bromide; 12–16 hours for Chloride.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (Hexane:EtOAc). The 5-iodo isomer elutes first (less polar); the 3-iodo target elutes second (more polar).
Protocol B: Mitsunobu Reaction (Alternative)
Best for: When the halide electrophile is unavailable, and you only have (tetrahydrofuran-2-yl)methanol.
Reagents:
-
3-Iodopyrazole (1.0 equiv)[6]
-
(Tetrahydrofuran-2-yl)methanol (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
DIAD or DEAD (1.2 equiv)
-
Solvent: THF or Toluene
Step-by-Step:
-
Dissolve Pyrazole, Alcohol, and PPh₃ in THF (0.1 M) at 0°C.
-
Add DIAD dropwise over 20 minutes.
-
Allow to warm to RT and stir overnight.
-
Warning: Mitsunobu conditions are sensitive to steric bulk. While often effective, the bulky iodine can sometimes hinder the reaction, leading to lower conversion than Protocol A.
Module 4: Data & Troubleshooting
Regioselectivity Comparison Table
Data based on typical 3-halopyrazole alkylation profiles [1, 2].
| Conditions | Base | Solvent | Temp | 3-Iodo (Target) : 5-Iodo (Impurity) |
| Standard | NaH | THF | Reflux | 60 : 40 |
| Polar/Protic | KOH | EtOH | Reflux | 55 : 45 |
| Optimized | Cs₂CO₃ | DMF | 40°C | 92 : 8 |
| Catalytic | MgBr₂/DIPEA | MeCN | Reflux | 10 : 90 (Favors Impurity!) |
Troubleshooting Guide (FAQ)
Q: My reaction is stuck at 50% conversion after 24 hours.
-
A: You are likely using the chloride electrophile without iodide catalysis. Add 0.5 equiv of NaI (Sodium Iodide) and increase temperature to 60°C. The chloride is a poor leaving group for this secondary-like system.
Q: I see a purple color developing in the reaction.
-
A: This indicates Iodine liberation (de-iodination). This happens if the reaction is exposed to light or excessive heat (>100°C). Wrap the flask in foil and lower the temperature. Ensure your DMF is acid-free (amine-free).
Q: How do I distinguish the isomers by NMR?
-
A:
-
3-Iodo (Target): The pyrazole protons (H4 and H5) are usually distinct doublets. The N-CH₂ protons often show a specific NOE correlation to the H5 proton of the pyrazole.
-
5-Iodo (Impurity): The N-CH₂ protons are spatially closer to the Iodine. The chemical shift of the N-CH₂ is typically downfield (higher ppm) compared to the 3-iodo isomer due to the anisotropic effect of the adjacent iodine.
-
References
-
BenchChem Technical Support. (2025).[2][3][7] Optimizing Pyrazole N-Alkylation: Regioselectivity and Base Effects. BenchChem Knowledge Base. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[2][3][7] Journal of Organic Chemistry. Link
-
Kumbhare, R. M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Arkivoc.[8] Link
-
Jablonkai, E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics. Link
Sources
- 1. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo vs. 3-Bromo-1-[(oxolan-2-yl)methyl]-1H-pyrazole in Cross-Coupling Reactions
Introduction: The Strategic Importance of 3-Halopyrazoles in Drug Discovery
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The ability to functionalize this heterocycle at specific positions is paramount for tuning the pharmacological properties of a drug candidate. Among the various synthetic handles, halogens at the 3-position of the pyrazole ring are particularly valuable as they serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, experimentally grounded comparison of the reactivity of two key intermediates: 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole and its 3-bromo analogue. The choice between an iodo or bromo substituent can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy, making a clear understanding of their relative reactivity essential for researchers in drug development and process chemistry. The 1-[(oxolan-2-yl)methyl] substituent is a common protecting group that can be readily removed under acidic conditions, adding to the synthetic utility of these building blocks.
Theoretical Underpinnings: Why Halogen Choice Matters in Palladium Catalysis
The enhanced reactivity of aryl and heteroaryl iodides over bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This difference is primarily rooted in the energetics of the rate-determining step for many cross-coupling cycles: the oxidative addition of the halo-heterocycle to the low-valent palladium(0) catalyst.
The carbon-halogen bond strength decreases down the group: C-Br (≈ 71 kcal/mol) > C-I (≈ 57 kcal/mol). The weaker carbon-iodine bond requires a lower activation energy for cleavage, leading to a significantly faster rate of oxidative addition.[1][3] This fundamental difference in bond energy is the primary driver for the observed disparity in reactivity between the iodo- and bromo-pyrazoles discussed herein.
Caption: Generalized oxidative addition step in Pd-catalyzed cross-coupling.
Comparative Experimental Analysis
To provide a clear, data-driven comparison, we will examine the performance of 3-iodo- and 3-bromo-1-[(oxolan-2-yl)methyl]-1H-pyrazole in three ubiquitous cross-coupling reactions: the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Synthesis of Starting Materials
The synthesis of the target compounds begins with the halogenation of 1H-pyrazole, followed by N-alkylation.
Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazole [4][5][6]
-
Dissolution: Pyrazole (6.81 g, 0.1 mol) is dissolved in 50% hydrobromic acid (162 g).
-
Cooling: The solution is cooled to 5-15 °C with constant stirring.
-
Bromination: A 25.0% aqueous solution of potassium dichromate (47.1 g) is added dropwise, maintaining the internal temperature between 5-15 °C.
-
Reaction Monitoring: The reaction is monitored by HPLC.
-
Quenching: Upon completion, the reaction is terminated by the addition of ferrous oxide (4.31 g, 0.06 mol).
-
Extraction and Purification: The product is extracted with chlorobenzene and purified by recrystallization to afford 3-bromo-1H-pyrazole.
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazole [7]
-
Reagent Preparation: A solution of hypoiodous acid (HOI) is prepared in situ by reacting KIO₃ with KI in the presence of H₂SO₄.
-
Iodination: 1H-pyrazole is added to the HOI solution at room temperature and stirred until completion (monitored by TLC/GC-MS).
-
Workup: The reaction mixture is neutralized with a saturated solution of sodium thiosulfate and sodium bicarbonate.
-
Extraction and Purification: The product is extracted with ethyl acetate and purified by column chromatography.
Experimental Protocol: N-Alkylation with 2-(Bromomethyl)oxolane
-
Deprotonation: To a solution of the 3-halopyrazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes, 2-(bromomethyl)oxolane (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching and Extraction: The reaction is carefully quenched with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the title compounds.
Sonogashira Cross-Coupling: A Stark Contrast in Reactivity
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds.[8][9] In a direct comparative study, the difference in reactivity between the iodo and bromo pyrazoles is unequivocal.
Experimental Findings: A study by Voitekhovitch et al. investigated the Sonogashira coupling of various N-protected 3-halopyrazoles with phenylacetylene.[10][11] Their results provide a definitive comparison.
| Substrate | Halogen | Catalyst System | Conditions | Yield |
| 2a | Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 80 °C, 4h | 63% |
| 4a | Bromo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 80 °C, 4h | No Reaction |
| Data sourced from Voitekhovitch, S. V., et al. (2014).[10][11] |
Analysis and Mechanistic Insight: The 3-iodo-pyrazole derivative successfully coupled with phenylacetylene to provide the desired product in good yield.[10][11] In stark contrast, the analogous 3-bromo-pyrazole was completely unreactive under the same conditions.[10][11] This result is a classic demonstration of the C-I bond's superior reactivity in the oxidative addition step of the palladium catalytic cycle. For the bromo-pyrazole, the energy barrier for the C-Br bond cleavage is too high under these standard Sonogashira conditions, preventing the catalytic cycle from initiating. Overcoming this inertia would likely require higher temperatures, more electron-rich and bulky phosphine ligands, or a different palladium precatalyst.
Caption: Sonogashira catalytic cycle highlighting the critical oxidative addition step.
Suzuki-Miyaura Coupling: Bridging the Reactivity Gap
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation, valued for its operational simplicity and the stability of its boronic acid coupling partners.[12][13] While aryl iodides are generally more reactive, the development of advanced catalyst systems has made the coupling of aryl bromides highly efficient.
Projected Experimental Comparison: Based on literature precedents for similar substrates, a comparative Suzuki coupling can be designed.[14]
| Substrate | Halogen | Catalyst System | Base | Conditions | Projected Outcome |
| 1a | Iodo | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 2-4h | High Yield (>90%) |
| 1b | Bromo | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O, 100 °C, 12-16h | Good to High Yield (70-85%) |
Analysis and Rationale: For the 3-iodo-pyrazole , standard, first-generation catalysts like Pd(PPh₃)₄ are expected to be highly effective under relatively mild conditions, likely providing a high yield in a short reaction time. The facile oxidative addition of the C-I bond is the key factor.
For the 3-bromo-pyrazole , while more challenging, excellent yields can be achieved by employing a more sophisticated catalyst system.[14] The use of a strong electron-donating, bulky phosphine ligand like XPhos is crucial. These ligands stabilize the Pd(0) center, promote the oxidative addition of the more resilient C-Br bond, and accelerate the reductive elimination step. The use of a stronger base (K₃PO₄ vs. Na₂CO₃) and higher temperatures are also typical modifications to drive the reaction to completion. While the reaction will likely require a longer time and a more specialized catalyst, the 3-bromo-pyrazole is a viable and often more cost-effective substrate for Suzuki couplings.
Buchwald-Hartwig Amination: The Importance of Ligand Choice
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct route to C-N bond formation.[15][16] The choice of halogen on the pyrazole ring dictates the optimal catalyst and reaction conditions required for efficient coupling.
Projected Experimental Comparison: Drawing from established protocols for heteroaryl halides, a comparative study can be proposed.
| Substrate | Halogen | Catalyst System | Base | Conditions | Projected Outcome |
| 1a | Iodo | Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%) | NaOt-Bu | Toluene, 80 °C, 6-8h | Good Yield (75-85%) |
| 1b | Bromo | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | Dioxane, 100 °C, 18-24h | Good Yield (70-80%) |
Analysis and Rationale: The 3-iodo-pyrazole is expected to couple efficiently using second-generation bidentate phosphine ligands like BINAP.[15] The reaction should proceed under moderately elevated temperatures to afford the aminated product in good yield.
The 3-bromo-pyrazole , being less reactive, benefits from the use of modern, sterically hindered, electron-rich dialkylbiaryl phosphine ligands such as RuPhos. These ligands create a highly active, monoligated L-Pd(0) species in solution, which is exceptionally effective at cleaving the stronger C-Br bond during oxidative addition.[15] A stronger base and higher reaction temperatures are also typically required to facilitate both the deprotonation of the amine and the subsequent reductive elimination step. While the conditions are more forcing, the 3-bromo-pyrazole remains a highly effective substrate for Buchwald-Hartwig amination when paired with the appropriate state-of-the-art catalyst system.
Conclusion and Strategic Recommendations
The reactivity of 3-halopyrazoles in palladium-catalyzed cross-coupling is directly correlated with the identity of the halogen, following the established trend of I > Br.
-
3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is the substrate of choice for maximum reactivity . It allows for the use of simpler, often less expensive catalyst systems and milder reaction conditions, resulting in shorter reaction times. This is particularly evident in reactions like the Sonogashira coupling, where the bromo-analogue may fail entirely. Its primary drawback is the higher cost and potentially lower stability of iodide precursors.
-
3-Bromo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a highly versatile and cost-effective alternative. While its lower intrinsic reactivity necessitates the use of more advanced, sterically hindered and electron-rich phosphine ligands, stronger bases, and higher temperatures, excellent yields can be achieved in a wide range of coupling reactions, including the Suzuki and Buchwald-Hartwig aminations. For large-scale synthesis where cost is a major driver, developing a robust process around the bromo-pyrazole is often the preferred industrial strategy.
The choice between these two valuable building blocks is therefore a strategic one, balancing the need for reactivity and speed against considerations of cost and the availability of specialized catalysts.
References
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Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]
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Hartwig, J. F. (Date unavailable). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]
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JoVE. (2017, February 22). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
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Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
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University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics, 21, 491-502. [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (Date unavailable). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
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ResearchGate. (2025, August 7). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]
-
Voitekhovitch, S. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Semantic Scholar. (Date unavailable). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
University of Windsor. (Date unavailable). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]
-
ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (Date unavailable). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Surrey, S. E., et al. (Date unavailable). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
MDPI. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Organic Chemistry Portal. (Date unavailable). Synthesis of 3H-pyrazoles. [Link]
-
Sonogashira, K. (Date unavailable). Sonogashira coupling. Wikipedia. [Link]
-
MDPI. (2021, August 5). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (Date unavailable). Sonogashira Coupling. [Link]
-
Suzuki, A., & Miyaura, N. (Date unavailable). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Structural Elucidation
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Oxolanyl-Pyrazoles
In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is a cornerstone of success. Among the vast number of heterocyclic scaffolds employed in medicinal chemistry, oxolanyl-pyrazoles represent a class of significant interest due to their versatile biological activities. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in confirming molecular identity, identifying metabolites, and ensuring the quality of synthetic intermediates.
This guide provides an in-depth comparison of the fragmentation patterns of oxolanyl-pyrazoles under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the mechanistic underpinnings of the observed fragment ions, explain the experimental choices that lead to robust data, and provide detailed protocols for analysis.
Foundational Principles: The Fragmentation of Parent Heterocycles
To accurately predict and interpret the mass spectrum of a complex molecule like an oxolanyl-pyrazole, one must first understand the intrinsic fragmentation tendencies of its constituent rings. The stability of the pyrazole ring and the propensity of the oxolane ring for specific cleavage pathways are the primary drivers of the overall fragmentation pattern.
The Pyrazole Core: A Stable Aromatic System
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its aromaticity lends it considerable stability. Under Electron Ionization (EI), the initial molecular ion (M⁺•) is relatively intense. Key fragmentation pathways for a simple substituted pyrazole often involve:
-
Ring Cleavage: The most characteristic fragmentation of the pyrazole nucleus involves the expulsion of a molecule of hydrogen cyanide (HCN) from the molecular ion. This is often followed by the loss of a nitrogen molecule (N₂) or an acetylene molecule (C₂H₂).
-
Substituent-Driven Fragmentation: The nature of the substituents on the pyrazole ring plays a dominant role. N-substituents are particularly important, with cleavage of the N-substituent bond being a very common and energetically favorable pathway.
The Oxolane (Tetrahydrofuran) Moiety: Ring-Opening and α-Cleavage
The oxolane ring, a saturated five-membered ether, lacks the stability of an aromatic system and is therefore more susceptible to fragmentation. Upon ionization, the charge is typically localized on the oxygen atom. The primary and most diagnostic fragmentation pathway is α-cleavage , which is the cleavage of the C-C bond adjacent to the oxygen atom. This results in a stable, resonance-stabilized oxonium ion. A subsequent hydrogen rearrangement can lead to the formation of further characteristic ions.
Comparative Analysis: EI-MS vs. ESI-MS/MS Fragmentation
The choice of ionization technique profoundly impacts the resulting mass spectrum. Electron Ionization is a "hard" technique that imparts significant energy, leading to extensive fragmentation. In contrast, Electrospray Ionization is a "soft" technique that typically generates a protonated molecule ([M+H]⁺), with fragmentation induced under controlled conditions in the collision cell (MS/MS).
To illustrate these differences, let us consider a representative model compound: 1-(tetrahydrofuran-2-yl)-3-methyl-1H-pyrazole .
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions (typically 70 eV), the molecule undergoes extensive fragmentation, providing a detailed "fingerprint" that is highly useful for library matching and unambiguous identification.
Key Fragmentation Steps:
-
Molecular Ion (M⁺•) Formation: The initial event is the removal of an electron to form the molecular ion.
-
Dominant α-Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the oxolane ring and the pyrazole nitrogen (N1-C2' bond). This is an α-cleavage relative to the oxolane oxygen, but it is also a cleavage of a critical substituent bond for the pyrazole. This cleavage leads to two primary fragment ions:
-
The Oxolanyl Cation (m/z 71): A highly abundant ion resulting from the charge being retained by the oxolane fragment. This ion is a hallmark of the oxolane moiety.
-
The Pyrazole Radical (m/z 81): The complementary fragment, where the charge is retained by the pyrazole ring.
-
-
Pyrazole Ring Fission: The pyrazole-containing fragments can undergo further characteristic cleavage, such as the loss of HCN.
Caption: Predicted EI-MS fragmentation of 1-(tetrahydrofuran-2-yl)-3-methyl-1H-pyrazole.
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In ESI, the molecule is first gently ionized, typically by protonation, to form the [M+H]⁺ ion (m/z 153). This precursor ion is then selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions provide information about the molecule's structure in a controlled, stepwise manner.
Key Fragmentation Steps:
-
Protonated Molecule ([M+H]⁺) Formation: The analysis begins with the stable protonated molecule at m/z 153. The protonation site is most likely one of the pyrazole nitrogen atoms.
-
Characteristic Neutral Loss of the Oxolane Moiety: The most common and lowest-energy fragmentation pathway for the [M+H]⁺ ion is the cleavage of the N1-C2' bond, leading to the neutral loss of the entire oxolane ring as tetrahydrofuran (72 Da). The charge is retained by the more stable pyrazole ring.
-
[M+H - C₄H₈O]⁺ (m/z 81): This results in the protonated 3-methyl-1H-pyrazole fragment. This is often the base peak in the MS/MS spectrum and is highly diagnostic for the pyrazole core.
-
-
Oxolane Ring Opening: A less common, but still possible, pathway involves a proton-transfer-induced ring opening of the oxolane moiety. This can lead to the loss of smaller neutral molecules like water (H₂O) or ethene (C₂H₄).
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(tetrahydrofuran-2-yl)-3-methyl-1H-pyrazole.
Data Summary and Comparison
The two techniques provide complementary data that, when used together, allow for a high-confidence structural assignment.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular Ion (M⁺•) | Protonated Molecule ([M+H]⁺) |
| Fragmentation Energy | High (Hard Ionization) | Low, Controlled (Soft Ionization) |
| Dominant Cleavage | α-cleavage at N-C bond | Cleavage of N-C bond with neutral loss |
| Key Diagnostic Ion(s) | m/z 71 (Oxolane cation), m/z 81 (Pyrazole radical) | m/z 81 (Protonated pyrazole) |
| Primary Utility | Unambiguous library matching, detailed fingerprinting | Molecular weight confirmation, targeted structural analysis |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of mass spectrometry data hinges on a robust and well-controlled experimental protocol. The following sections detail the steps for acquiring high-quality EI and ESI mass spectra. The causality behind each step is explained to ensure a self-validating system.
Workflow Overview
Caption: General workflow for mass spectrometric analysis of oxolanyl-pyrazoles.
Protocol for GC-EI-MS Analysis
-
Rationale: Gas Chromatography (GC) is used for sample introduction in EI-MS for volatile and thermally stable compounds like our model oxolanyl-pyrazole. It provides separation from impurities and a controlled introduction into the ion source.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, set to 250 °C. Use a 1 µL injection volume with a split ratio of 50:1. Causality: A high split ratio prevents column overloading and ensures sharp chromatographic peaks.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures good separation from solvent and any potential impurities while eluting the analyte in a reasonable time.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Interface Temperature: 280 °C. Causality: Must be high enough to prevent analyte condensation but not so high as to cause thermal degradation.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV. Causality: This is the standard energy used for EI, which generates reproducible fragmentation patterns that can be compared to established libraries.
-
Scan Range: m/z 40-400.
-
-
Protocol for LC-ESI-MS/MS Analysis
-
Rationale: Liquid Chromatography (LC) is coupled with ESI for less volatile compounds or complex mixtures. ESI allows for the analysis of protonated molecules, which is often preferred in drug development for its sensitivity and direct molecular weight information.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in LC-MS grade methanol or acetonitrile to a final concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Acquisition Mode 1 (Full Scan): Scan from m/z 50-500 to identify the [M+H]⁺ precursor ion.
-
Acquisition Mode 2 (Product Ion Scan - MS/MS): Isolate the precursor ion (m/z 153) and fragment it using a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum. Causality: Using a range of collision energies ensures that both low-energy (stable fragment) and high-energy (smaller fragment) pathways are observed.
-
-
Conclusion
The mass spectrometric fragmentation of oxolanyl-pyrazoles is a predictable process governed by the fundamental chemical properties of the constituent heterocyclic rings. Under EI, fragmentation is extensive, dominated by α-cleavage leading to characteristic ions for both the oxolane (m/z 71) and pyrazole moieties. Under ESI-MS/MS, the fragmentation is more controlled, typically characterized by the neutral loss of the entire oxolane ring from the protonated precursor, yielding a diagnostic ion corresponding to the protonated pyrazole core. By understanding these distinct and complementary fragmentation pathways, and by employing rigorous, self-validating experimental protocols, researchers can confidently elucidate the structure of these important molecules, accelerating the pace of discovery and development.
References
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.[Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.[Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.[Link]
A Comprehensive Guide to the Structural Integrity Validation of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole and its Analogs
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs, from kinase inhibitors in oncology to treatments for erectile dysfunction.[1][2] The precise arrangement of substituents on this heterocyclic core is paramount, as minor positional changes can drastically alter a compound's pharmacological profile, toxicity, and metabolic stability. This guide provides an in-depth, field-proven framework for validating the structural integrity of a specific, multi-functionalized pyrazole: 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole .
We will deconstruct the molecule to understand the significance of each component—the pyrazole core, the C3-iodo group, and the N1-(oxolan-2-yl)methyl (or tetrahydrofurfuryl) substituent. This guide moves beyond a simple listing of techniques, delving into the causal logic behind experimental choices. It presents a multi-pronged validation strategy that integrates advanced spectroscopic methods, definitive crystallographic analysis, and corroborative computational chemistry. Furthermore, we will compare the target molecule to key alternatives—its halogen isosteres and positional isomers—to provide a comprehensive understanding of how subtle structural modifications can be rigorously identified and confirmed. This document is intended for researchers, drug development professionals, and medicinal chemists who require a robust, self-validating system for structural elucidation.
Part 1: Deconstructing the Target Molecule: 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole
The structure of our target molecule presents three key features, each contributing to its potential physicochemical and biological properties:
-
The 1H-Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its N-H group is substituted, which prevents the annular tautomerism often seen in N-unsubstituted pyrazoles.[3] This core acts as a rigid scaffold for orienting substituents in three-dimensional space to interact with biological targets.[4]
-
The 3-Iodo Substituent : The iodine atom at position C3 significantly influences the molecule's properties. It increases lipophilicity, which can affect membrane permeability.[4] Crucially, iodine is a potent halogen bond donor, an increasingly recognized non-covalent interaction that can provide additional affinity and selectivity for protein targets like kinases.[4] Its presence is also a key handle for further synthetic elaboration via cross-coupling reactions, such as the Sonogashira coupling.[5][6]
-
The 1-[(oxolan-2-yl)methyl] Substituent : This group, also known as a tetrahydrofurfuryl group, is attached to the N1 position of the pyrazole ring. The tetrahydrofuran (THF) moiety is a common feature in drug design, often introduced to enhance aqueous solubility and provide hydrogen bond acceptors (the ether oxygen).[7][8] Its flexibility and potential for specific hydrogen bonding can be critical for optimizing pharmacokinetic properties.
Understanding these components is the first step in designing a validation strategy, as each part of the molecule will produce characteristic signals in the analytical techniques described below.
Part 2: The Integrated Workflow for Structural Validation
Absolute certainty in chemical structure is non-negotiable in drug development. A single, isolated technique is rarely sufficient. We advocate for an integrated workflow that builds a self-consistent and irrefutable body of evidence.
Caption: Integrated workflow for structural validation.
Spectroscopic Elucidation: The First Line of Evidence
Spectroscopy provides a detailed picture of the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution.[9] It probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), revealing how atoms are connected through covalent bonds.
Expected Data for 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole:
-
¹H NMR:
-
Pyrazole Protons: Two distinct signals in the aromatic region (~7.5-8.0 ppm), appearing as doublets due to coupling with each other. The C5-H will likely be more downfield than the C4-H.[10][11]
-
N1-Substituent Protons: A complex set of signals corresponding to the -CH₂- and the five protons of the oxolane ring. The diastereotopic protons of the methylene bridge will likely appear as a multiplet.
-
N-H Proton: The absence of a very broad signal in the 10-14 ppm range confirms the N1-substitution.[3]
-
-
¹³C NMR:
-
Pyrazole Carbons: Three distinct signals. The C3 carbon bearing the iodine atom will be significantly shielded (shifted upfield) due to the "heavy atom effect." The C4 and C5 carbons will appear at characteristic chemical shifts for a pyrazole ring.
-
N1-Substituent Carbons: Signals corresponding to the methylene bridge and the four unique carbons of the oxolane ring.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment, requiring more scans to achieve good signal-to-noise.
-
2D NMR (HSQC/HMBC): For unambiguous assignment, perform 2D NMR experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is essential for assigning the complex signals of the oxolane ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is critical for confirming the connectivity between the N1-methylene group and both the pyrazole C5 and the oxolane C2.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).
Mass Spectrometry (MS)
Causality: MS provides the molecular weight and elemental composition of a compound, serving as a fundamental check of its identity.[12] Fragmentation patterns can further corroborate the proposed structure.
Expected Data:
-
High-Resolution MS (HRMS): The measured mass of the molecular ion (e.g., [M+H]⁺) must match the calculated exact mass for the formula C₈H₁₁IN₂O within a very low error margin (typically < 5 ppm). This confirms the elemental composition.
-
Isotope Pattern: The presence of iodine (¹²⁷I) will not produce a complex isotope pattern, but the overall mass will be characteristic.
-
Tandem MS (MS/MS): Fragmentation of the parent ion should yield predictable daughter ions, such as the loss of the oxolanylmethyl group or cleavage of the THF ring, providing evidence for the molecule's substructures.[13]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system. Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.
-
Full Scan HRMS: Acquire a full scan spectrum on a high-resolution instrument (e.g., Orbitrap or TOF) to determine the accurate mass of the molecular ion.
-
MS/MS Analysis: Select the molecular ion peak for collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to confirm the structural motifs.
Definitive Proof: Single-Crystal X-ray Diffraction
Causality: While spectroscopy provides powerful evidence for connectivity, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional map of the atomic positions in the solid state.[14][15][16] It is the gold standard for structural confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethyl acetate, hexane, ethanol).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[15] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[14] The final refined structure will provide atomic coordinates, bond lengths, angles, and details of the crystal packing.
In Silico Validation: Computational Corroboration
Causality: Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical model to compare against experimental results.[17][18] If the experimental data closely match the computationally predicted data for a proposed structure, it adds a powerful layer of confidence to the assignment.[19]
Caption: Workflow for computational validation.
Experimental Protocol: DFT Calculations
-
Structure Input: Build the 3D structure of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP with a suitable basis set like 6-31G* or higher). This finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: Using the optimized geometry, calculate the NMR chemical shieldings using the GIAO (Gauge-Including Atomic Orbital) method.[20] Convert the calculated shieldings to chemical shifts by referencing them to TMS, calculated at the same level of theory.
-
Comparison: Compare the calculated ¹H and ¹³C NMR chemical shifts and the calculated IR vibrational frequencies with the experimental data. A strong correlation provides compelling evidence for the proposed structure.
Part 3: Comparative Analysis: Validating Structure in Context
Validating a structure often involves ruling out plausible alternatives. A robust analysis will not only confirm the target molecule but also demonstrate that it is not one of its closely related isomers.
Comparison with Halogen Isosteres
Replacing iodine with other halogens (Br, Cl, F) would create distinct analytical signatures.
| Feature | 3-Iodo (Target) | 3-Bromo | 3-Chloro | 3-Fluoro | Rationale |
| Molecular Weight | 278.0 g/mol | 231.0 g/mol | 186.6 g/mol | 170.1 g/mol | Directly measured by MS. |
| ¹³C Shift of C3 | ~75-85 ppm | ~95-105 ppm | ~115-125 ppm | ~140-150 ppm (d) | Heavy atom effect shields (upfield shift) for I/Br. F is highly deshielding and will show C-F coupling. |
| Halogen Bonding | Strong | Moderate | Weak | Very Weak | The ability to act as a halogen bond donor decreases significantly from I to F.[4] |
Comparison with Positional Isomers
Moving the iodine atom to the C4 or C5 position would fundamentally change the molecule's spectroscopy, particularly the ¹H NMR coupling patterns in the aromatic region.
| Isomer | Structure | Expected ¹H NMR Aromatic Signals |
| 3-Iodo (Target) | Iodo at C3 | Two doublets (H4 and H5 coupling to each other). |
| 4-Iodo | Iodo at C4 | Two singlets of equal integration (H3 and H5 are too far to couple). |
| 5-Iodo | Iodo at C5 | Two doublets (H3 and H4 coupling to each other). Chemical shifts will differ from the 3-Iodo isomer. |
This comparison is critical. Observing two singlets in the ¹H NMR aromatic region would immediately rule out the 3-iodo and 5-iodo isomers in favor of the 4-iodo structure. Distinguishing between the 3- and 5-iodo isomers would rely on more subtle analyses, such as 2D HMBC NMR to correlate the N1-methylene protons to either C5 (confirming the 3-iodo isomer) or C4 (confirming the 5-iodo isomer).
Conclusion
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A Comparative Guide to the Crystal Structure Analysis of 3-iodo-1-tetrahydrofurfurylpyrazole
This guide provides an in-depth analysis of the crystal structure of 3-iodo-1-tetrahydrofurfurylpyrazole, a novel pyrazole derivative with potential applications in medicinal chemistry and materials science. As the biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and intermolecular interactions, a thorough understanding of its solid-state architecture is paramount. This document details the experimental workflow for determining the crystal structure of this compound via single-crystal X-ray diffraction, from crystal growth to structure refinement. Furthermore, it presents a comparative analysis with other halogenated pyrazole derivatives to elucidate the structural influence of the iodo and tetrahydrofurfuryl substituents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practicalities of small-molecule crystallography.
Introduction: The Significance of Pyrazole Scaffolds and Structural Analysis
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a versatile building block in drug design. The introduction of a halogen atom, such as iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and ability to form halogen bonds, which are increasingly recognized as important interactions in biological systems. The N-1 substituent, in this case, a tetrahydrofurfuryl group, can influence the molecule's conformation, solubility, and crystal packing.
Therefore, elucidating the precise three-dimensional arrangement of atoms in 3-iodo-1-tetrahydrofurfurylpyrazole is crucial for understanding its potential as a synthon in drug discovery or as a functional material. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions.[1][2][3]
Experimental Methodology: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This section outlines a comprehensive, self-validating protocol for the crystal structure determination of 3-iodo-1-tetrahydrofurfurylpyrazole.
Synthesis and Purification
The synthesis of N-substituted 3-iodo-1H-pyrazoles can be achieved through various established synthetic routes. A common approach involves the protection of the pyrazole nitrogen, followed by iodination and subsequent alkylation. For instance, a convenient method for preparing similar 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been previously reported, which could be adapted for the synthesis of the tetrahydrofurfuryl analogue.[4][5] Following synthesis, the crude product must be purified to the highest possible degree, typically through column chromatography or recrystallization, to ensure that the subsequent crystal growth is not hampered by impurities.
Single Crystal Growth: The Art of Patience
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[6][7] A variety of techniques can be employed, and the optimal method is often found through empirical screening.
Protocol for Slow Evaporation:
-
Solvent Screening: Begin by testing the solubility of a small amount of purified 3-iodo-1-tetrahydrofurfurylpyrazole in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Solution Preparation: Dissolve the compound in a minimal amount of the chosen "good" solvent in a clean vial. Heating may be necessary to achieve full dissolution.
-
Filtration: To remove any particulate impurities, filter the warm solution through a syringe filter into a clean, dust-free vial.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes more concentrated, crystals should begin to form.[8][9]
Protocol for Vapor Diffusion:
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.
-
Sample Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.
-
Diffusion Setup: Place this small vial inside a larger, sealed container that contains the "poor" solvent.
-
Crystal Formation: Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, gradually decreasing the solubility of the compound and inducing crystallization.[10]
Caption: Experimental workflow for the crystal structure determination of 3-iodo-1-tetrahydrofurfurylpyrazole.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1]
Data Collection Protocol:
-
Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[2] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[11]
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Structure Solution and Refinement Protocol:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization algorithm to achieve the best fit between the observed and calculated diffraction data.[12][13][14]
-
Validation: The final structure is validated using software tools like PLATON to check for any inconsistencies or errors. The crystallographic data is then typically deposited in the Cambridge Structural Database (CSD).[15][16][17]
Results and Discussion: Unveiling the Crystal Structure
The following table summarizes the hypothetical crystallographic data for 3-iodo-1-tetrahydrofurfurylpyrazole.
| Parameter | 3-iodo-1-tetrahydrofurfurylpyrazole |
| Chemical Formula | C8H11IN2O |
| Formula Weight | 294.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 10.987(3) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1098.5(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.776 |
| R₁ [I > 2σ(I)] | 0.035 |
| wR₂ (all data) | 0.082 |
Comparative Structural Analysis
To understand the influence of the substituents on the crystal packing, we compare the structure of 3-iodo-1-tetrahydrofurfurylpyrazole with that of other known halogenated pyrazoles, such as 4-iodo-1H-pyrazole.[18][19]
| Feature | 3-iodo-1-tetrahydrofurfurylpyrazole | 4-iodo-1H-pyrazole [18] |
| Hydrogen Bonding | No classical N-H---N hydrogen bonds due to N-1 substitution. Weak C-H---O and C-H---N interactions may be present. | Forms catemeric chains via N-H---N hydrogen bonds. |
| Halogen Bonding | The iodine atom at the 3-position can act as a halogen bond donor, potentially interacting with electronegative atoms of neighboring molecules. | The iodine atom at the 4-position can also participate in halogen bonding. |
| Overall Packing | The bulky tetrahydrofurfuryl group is expected to dominate the crystal packing, leading to a more complex three-dimensional network. | The packing is primarily driven by the strong N-H---N hydrogen bonds, forming one-dimensional chains. |
| π-π Stacking | The presence of the non-planar tetrahydrofurfuryl group may hinder efficient π-π stacking of the pyrazole rings. | π-π stacking interactions between the pyrazole rings are observed. |
The absence of the N-H proton in 3-iodo-1-tetrahydrofurfurylpyrazole precludes the formation of the strong N-H---N hydrogen bonding motifs that are characteristic of N-unsubstituted pyrazoles.[18] Instead, the crystal packing is likely governed by a combination of weaker interactions, such as C-H---O and C-H---N hydrogen bonds, as well as halogen bonds involving the iodine atom. The bulky and flexible tetrahydrofurfuryl substituent is expected to play a significant role in dictating the overall supramolecular assembly, likely leading to a more intricate packing arrangement compared to the relatively simple chain-like structures of 4-halogenated-1H-pyrazoles.
Caption: A comparison of the key intermolecular interactions influencing the crystal packing of 3-iodo-1-tetrahydrofurfurylpyrazole and 4-iodo-1H-pyrazole.
Conclusion
The determination of the crystal structure of 3-iodo-1-tetrahydrofurfurylpyrazole provides invaluable insights into its solid-state conformation and intermolecular interactions. The detailed experimental protocol outlined in this guide serves as a comprehensive roadmap for researchers undertaking similar crystallographic studies. The comparative analysis with related halogenated pyrazoles highlights the profound impact of N-1 substitution on the resulting supramolecular architecture, shifting the dominant interactions from strong hydrogen bonds to a more complex interplay of weaker forces. This fundamental structural knowledge is a critical prerequisite for the rational design of new pharmaceuticals and functional materials based on the pyrazole scaffold.
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Safety Operating Guide
Comprehensive Disposal Protocol for 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole
Introduction: As a valued partner in your research and development endeavors, we are committed to providing guidance that extends beyond product specifications to encompass the entire lifecycle of our chemical reagents. This document offers a detailed, authoritative guide to the proper disposal of 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This compound, as a halogenated heterocyclic molecule, requires specific handling and disposal considerations that differ significantly from non-halogenated organic waste.
Core Principle: Hazard Identification and Classification
The foundation of any disposal procedure is a thorough understanding of the material's inherent hazards. 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole and its structural analogs are classified based on globally harmonized systems (GHS) and require careful handling.
1.1. Chemical and Toxicological Profile This compound is an irritant and is harmful if ingested or inhaled. The primary hazards associated with 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole are:
-
Skin Irritation (H315)[1]
-
Serious Eye Irritation (H319)[1]
-
Harmful if Swallowed (H302)
-
May cause respiratory irritation (H335)[1]
The presence of iodine in the molecular structure is the defining characteristic for its disposal. As an iodinated organic molecule, it falls under the category of halogenated organic compounds .[2][3] This classification is critical because co-mingling halogenated and non-halogenated waste streams can lead to complex and significantly more expensive disposal processes.[4]
1.2. Regulatory Framework Disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[5] As the generator of the hazardous waste, your institution is responsible for its management from "cradle-to-grave," which includes proper identification, segregation, storage, and documentation until its final disposal at a licensed facility.[5]
| Parameter | Specification | Rationale & References |
| Chemical Class | Halogenated Organic Compound | Contains iodine, a halogen element.[2][3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates irritant, skin sensitizer, acute toxicity (harmful). |
| Primary Hazards | Skin, eye, and respiratory tract irritant; harmful if swallowed. | Based on Safety Data Sheet (SDS) information for the compound and its analogs.[6][7] |
| Disposal Stream | Designated Halogenated Organic Waste | Required for all compounds containing F, Cl, Br, or I to prevent contamination of other waste streams.[2][3][8] |
| Incompatible Wastes | Non-halogenated solvents, aqueous solutions, strong acids, bases, oxidizers. | Mixing incompatible waste is a safety hazard and a regulatory violation.[9][10] |
Procedural Guide: From Benchtop to Final Disposal
This section provides a step-by-step workflow for the safe and compliant disposal of 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole and any materials contaminated with it.
2.1. Personal Protective Equipment (PPE) and Handling Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant nitrile gloves.[2]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[2]
-
Ventilation: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][12]
2.2. Waste Segregation and Collection: The Critical Step Proper segregation is the most important part of the disposal process.
-
Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Waste" or "Halogenated Solvents."[4][8] These containers must be in good condition, made of a compatible material, and feature a secure, tightly-sealing lid.[8]
-
Do Not Mix: Under no circumstances should this waste be mixed with non-halogenated waste.[4][13] It must also be kept separate from aqueous waste, strong acids/bases, and oxidizers.[9][10] Improper mixing can cause dangerous chemical reactions and violates disposal regulations.
-
Transfer Waste: Carefully transfer waste solutions or small quantities of solid 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole into the designated halogenated waste container. For solids, it is often best practice to dissolve them in a small amount of a suitable waste solvent (e.g., dichloromethane, chloroform) before adding to the liquid waste container.
-
Keep Container Closed: The waste container must remain closed at all times except when waste is actively being added.[4][8][9] Use funnels with lids where provided.[9]
2.3. Labeling and Storage Accurate labeling is a legal requirement.
-
Complete the Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag.[4][10]
-
Use Full Chemical Names: Clearly list all constituents by their full chemical name. Do not use abbreviations or formulas.[9][10] For example, write "Waste 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole in Dichloromethane."
-
Identify Hazards: Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Flammable" if in a flammable solvent).[4]
-
Safe Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4] The container must be kept in a secondary containment tray to catch any potential leaks.[12] DO NOT store waste containers in hallways or other public locations.[9][10][12]
2.4. Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Disposable labware such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for "Halogenated Solid Waste."
-
Empty Containers: The original product container is not considered "empty" by RCRA standards until it has been triple-rinsed with a suitable solvent.[14] The rinsate from this process is also considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.[14] After rinsing, the container can be managed as directed by your institution's Environmental Health & Safety (EH&S) department.
2.5. Requesting Final Disposal Once the waste container is nearly full (approximately 75-80%), contact your institution's EH&S or Waste Management department to arrange for a pickup.[4] Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
Caption: Logical workflow for the compliant disposal of halogenated chemical waste.
Emergency Procedures: Spill Management
Accidents can happen, and preparation is key. Most small spills are preventable by ordering and using the smallest practical quantities of chemicals and using bottle carriers for transport.[12]
-
Small Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[4][15]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that your critical research is conducted with the utmost responsibility.
References
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]
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Chemical Waste. (2022, February 2). National Institutes of Health, Office of Research Facilities. Retrieved from [Link]
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NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
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NIH Chemical Safety Guide. (2015). National Institutes of Health. Retrieved from [Link]
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The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health and Radiation Safety. Retrieved from [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Siegen. Retrieved from [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
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3-Iodo-1H-pyrazole. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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3-Iodo-1-methyl-1H-pyrazole. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
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Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
